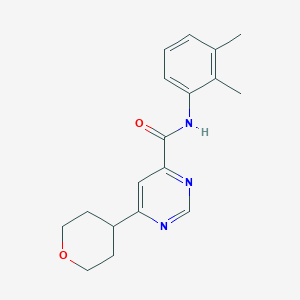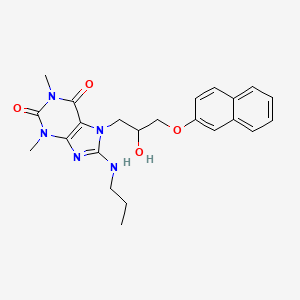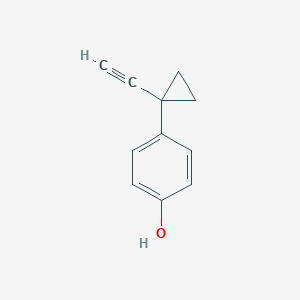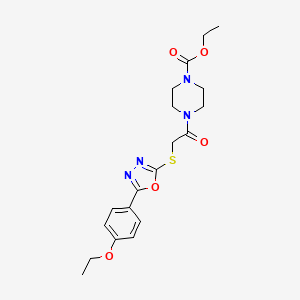
N-(2,3-Dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-Dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, commonly known as DMPO, is a pyrimidine derivative that has gained significant attention in scientific research due to its potential applications in different fields. DMPO is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 295.36 g/mol. In
作用機序
The mechanism of action of DMPO is not fully understood. However, it is believed that DMPO exerts its biological effects by scavenging free radicals and reactive oxygen species (ROS). DMPO reacts with free radicals and ROS to form stable adducts, which can be detected and identified using various analytical techniques.
Biochemical and Physiological Effects:
DMPO has been shown to exhibit various biochemical and physiological effects in different experimental models. In vitro studies have demonstrated that DMPO can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In vivo studies have shown that DMPO can reduce the severity of inflammation and tissue damage in animal models of inflammatory diseases. DMPO has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
実験室実験の利点と制限
DMPO has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. DMPO is also a relatively inexpensive compound, which makes it accessible for researchers with limited resources. However, DMPO has some limitations for lab experiments. It is a reactive compound that can interact with other molecules in biological systems, which can complicate the interpretation of experimental results. DMPO also has a relatively short half-life, which can limit its usefulness in certain experimental settings.
将来の方向性
There are several future directions for the research on DMPO. One potential direction is to investigate the potential applications of DMPO in the treatment of inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Another potential direction is to explore the use of DMPO as a spin trap for the detection and identification of free radicals in different biological systems. Additionally, future research could focus on the development of new derivatives of DMPO with improved stability and biological activity.
合成法
The synthesis of DMPO involves the reaction of 2,3-dimethylphenyl isocyanate with 4-hydroxyhexan-1-ol in the presence of a catalyst. The resulting product is then reacted with 2-chloro-6-methylpyrimidine-4-carboxylic acid to produce DMPO. The synthesis method of DMPO is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
DMPO has been extensively studied for its potential applications in different fields, including pharmacology, toxicology, and biochemistry. In pharmacology, DMPO has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In toxicology, DMPO has been used as a spin trap to detect and identify free radicals in biological systems. In biochemistry, DMPO has been used as a probe to study the structure and function of proteins and enzymes.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-12-4-3-5-15(13(12)2)21-18(22)17-10-16(19-11-20-17)14-6-8-23-9-7-14/h3-5,10-11,14H,6-9H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBORXXBBGTOPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NC=NC(=C2)C3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[4-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]pyrimidin-2-yl]phenyl] thiophene-2-carboxylate](/img/structure/B2891799.png)
![[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2891801.png)



![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2891809.png)
![(2Z)-6-bromo-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2891813.png)

![6-Cyclopentyl-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2891815.png)
![1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2891816.png)

![6-Chlorothieno[3,2-c]pyridine](/img/structure/B2891818.png)
![(S)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate](/img/structure/B2891819.png)
